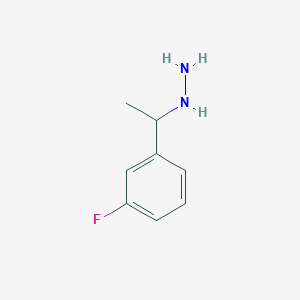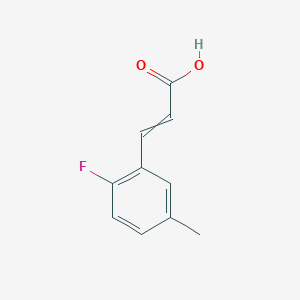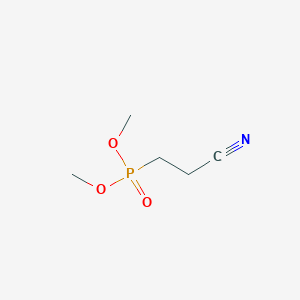
(1-(3-Fluorophenyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Fluorophenyl)ethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)ethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (1-(3-Fluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学研究应用
Chemistry: In chemistry, (1-(3-Fluorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.
作用机制
The mechanism of action of (1-(3-Fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, ultimately influencing the biological activity of the compound.
相似化合物的比较
- (1-(4-Fluorophenyl)ethyl)hydrazine
- (1-(3-Methylphenyl)ethyl)hydrazine
- (1-(4-Methylphenyl)ethyl)hydrazine
Comparison: Compared to its analogs, (1-(3-Fluorophenyl)ethyl)hydrazine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target molecules.
属性
分子式 |
C8H11FN2 |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6(11-10)7-3-2-4-8(9)5-7/h2-6,11H,10H2,1H3 |
InChI 键 |
MEWIQSYOPGIYOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)

![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)
methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)

![5-(2,5-dichlorophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12444076.png)

![3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B12444086.png)
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444088.png)
![2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B12444090.png)
